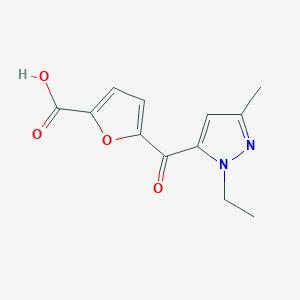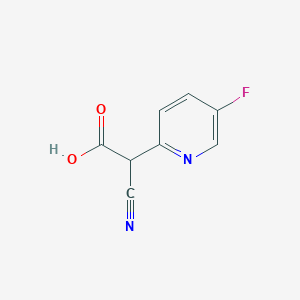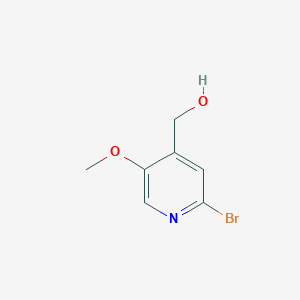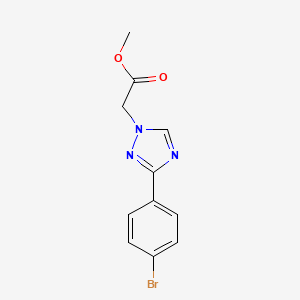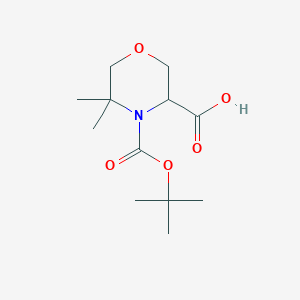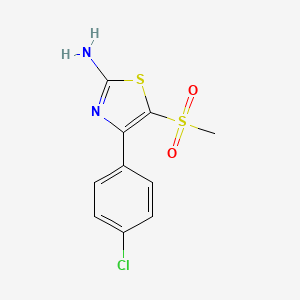
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylsulfonyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced catalytic activity .
類似化合物との比較
Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Lacks the chlorophenyl and methylsulfonyl groups, resulting in different chemical properties and applications.
(4-Chlorophenyl)methanethiol: Contains a chlorophenyl group but lacks the thiazole ring and methylsulfonyl group.
Uniqueness
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the combination of the chlorophenyl and methylsulfonyl groups attached to the thiazole ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C10H9ClN2O2S2 |
|---|---|
分子量 |
288.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) |
InChIキー |
UUIUAWPOSMRFEJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


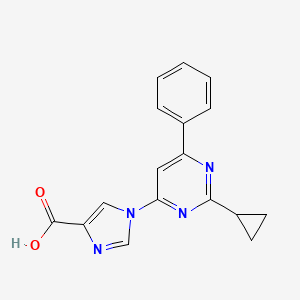
![2-Cyclopropyl-3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056496.png)
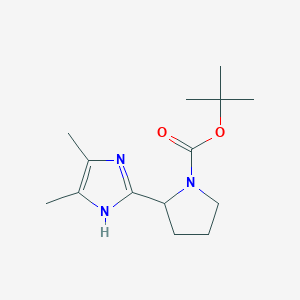

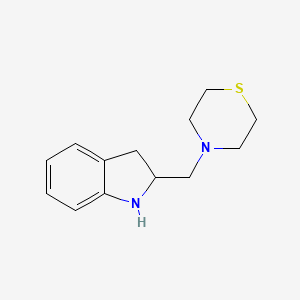
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
